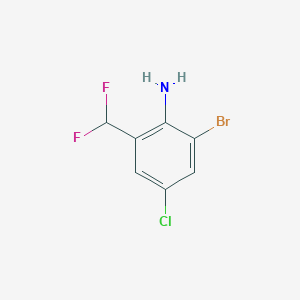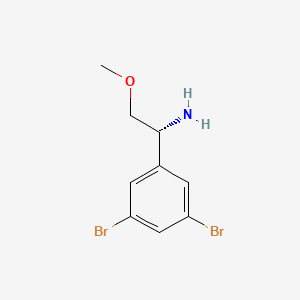
(R)-1-(3,5-Dibromophenyl)-2-methoxyethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(3,5-Dibromophenyl)-2-methoxyethanamine is an organic compound characterized by the presence of two bromine atoms on a phenyl ring, a methoxy group, and an ethanamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-Dibromophenyl)-2-methoxyethanamine typically involves the bromination of a phenyl ring followed by the introduction of a methoxy group and an ethanamine side chain. One common method includes:
Bromination: Starting with phenol, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 3 and 5 positions.
Methoxylation: The brominated phenol is then reacted with methanol in the presence of a base like sodium hydroxide to introduce the methoxy group.
Amination: Finally, the methoxylated compound undergoes a reaction with ethylamine under basic conditions to form the ethanamine side chain.
Industrial Production Methods
Industrial production of ®-1-(3,5-Dibromophenyl)-2-methoxyethanamine may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(3,5-Dibromophenyl)-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can remove the bromine atoms, yielding a de-brominated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide for hydroxyl substitution, ammonia for amino substitution.
Major Products
Oxidation: Quinones.
Reduction: De-brominated phenyl compounds.
Substitution: Hydroxyl or amino-substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
®-1-(3,5-Dibromophenyl)-2-methoxyethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of ®-1-(3,5-Dibromophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The ethanamine side chain may interact with amino acid residues in proteins, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(3,5-Dichlorophenyl)-2-methoxyethanamine: Similar structure but with chlorine atoms instead of bromine.
®-1-(3,5-Difluorophenyl)-2-methoxyethanamine: Fluorine atoms replace the bromine atoms.
®-1-(3,5-Diiodophenyl)-2-methoxyethanamine: Iodine atoms instead of bromine.
Uniqueness
®-1-(3,5-Dibromophenyl)-2-methoxyethanamine is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence the compound’s reactivity and binding affinity, making it distinct from its chloro, fluoro, and iodo analogs.
Eigenschaften
Molekularformel |
C9H11Br2NO |
|---|---|
Molekulargewicht |
309.00 g/mol |
IUPAC-Name |
(1R)-1-(3,5-dibromophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H11Br2NO/c1-13-5-9(12)6-2-7(10)4-8(11)3-6/h2-4,9H,5,12H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
FUXRKFXMBZYQNC-VIFPVBQESA-N |
Isomerische SMILES |
COC[C@@H](C1=CC(=CC(=C1)Br)Br)N |
Kanonische SMILES |
COCC(C1=CC(=CC(=C1)Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B12950405.png)
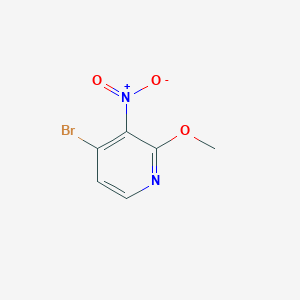
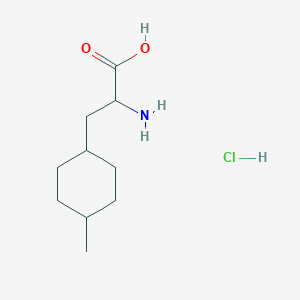
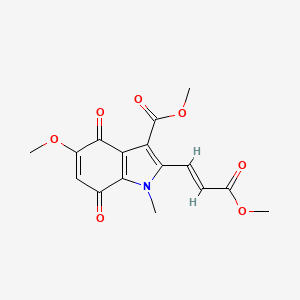
![4-(2-(Imidazo[2,1-f][1,2,4]triazin-7-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B12950427.png)
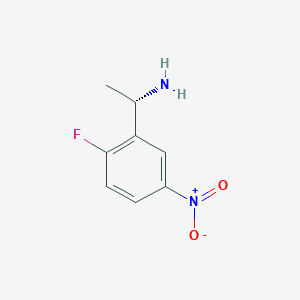
![1,1'-([2,2'-Bipyridine]-4,4'-diyl)diethanone](/img/structure/B12950439.png)
![7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12950444.png)
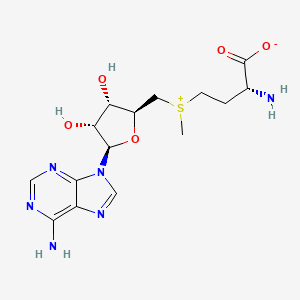

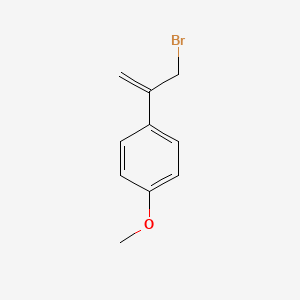
![Ethyl 1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole-2-carboxylate](/img/structure/B12950458.png)

